molecular formula C15H21N3O B11754124 [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11754124
M. Wt: 259.35 g/mol
InChI Key: ZIUHJHQRJFXTQP-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an ethyl group and a methoxyphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(3-methoxyphenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred under an ice-water bath to control the reaction temperature and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an ethyl and methoxyphenyl group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C15H21N3O/c1-3-18-10-8-14(17-18)12-16-9-7-13-5-4-6-15(11-13)19-2/h4-6,8,10-11,16H,3,7,9,12H2,1-2H3

InChI Key

ZIUHJHQRJFXTQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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